"Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate" chemical properties
"Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate" chemical properties
An In-Depth Technical Guide to Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Abstract
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a heterocyclic compound featuring a dihydrobenzothiophene core, a structure of significant interest in medicinal chemistry. This core is a key component of selective estrogen receptor modulators (SERMs) like Raloxifene, highlighting the potential of this molecule as a crucial building block or active pharmaceutical ingredient (API) candidate.[1][2] The benzothiophene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway based on established chemical principles, predicted analytical data, and a discussion of its potential applications in drug discovery, grounded in the established pharmacology of related compounds.
Core Molecular Characteristics
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS No. for (R)-enantiomer: 1022980-00-2; Racemate/unspecified: 1022979-94-7) is a chiral, aromatic heterocyclic compound.[6][7] Its structure is defined by a fused benzene and dihydrothiophene ring system, with a hydroxyl group at the 6-position and an ethyl acetate substituent at the 3-position. The 6-hydroxy group is a critical pharmacophoric feature, analogous to that in SERMs, which often interact with the estrogen receptor.[1]
Physicochemical and Computed Properties
A summary of the key physicochemical properties is presented below. These values are primarily based on computational models and data from chemical suppliers for the (R)-enantiomer.[6]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃S | ChemScene[6] |
| Molecular Weight | 238.30 g/mol | ChemScene[6] |
| CAS Number | 1022980-00-2 ((R)-enantiomer) | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | ChemScene[6] |
| LogP (calculated) | 2.5347 | ChemScene[6] |
| Hydrogen Bond Acceptors | 4 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Rotatable Bonds | 3 | ChemScene[6] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[6] |
Chemical Structure Diagram
The following diagram illustrates the 2D chemical structure of the molecule.
Caption: 2D structure of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate.
Proposed Synthesis Pathway
While specific literature detailing the synthesis of this exact molecule is scarce, a plausible and efficient pathway can be designed based on established methodologies for constructing the dihydrobenzothiophene core, such as modifications of the Hinsberg synthesis or intramolecular cyclization reactions.[8] The proposed workflow leverages common and reliable transformations in organic chemistry.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the dihydrothiophene ring. The key disconnection is the C-S bond formation, which can be achieved via an intramolecular cyclization of a suitable precursor. This precursor would be a substituted thiophenol bearing an appropriate side chain that can be converted into the ethyl acetate moiety.
Caption: Retrosynthetic analysis for the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical, yet chemically sound, procedure designed to be self-validating at each step through standard analytical techniques.
Step 1: Synthesis of a Thiophenol Precursor The synthesis would begin from a commercially available, appropriately substituted benzene derivative. The choice of protecting groups for the phenol is critical to ensure compatibility with subsequent reaction conditions.
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Starting Material: 3-Methoxyphenol.
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Reaction: Thiolation of the aromatic ring. This can be achieved via several methods, such as reaction with sulfur monochloride followed by reduction, or a Newman-Kwart rearrangement.
-
Rationale: This introduces the key sulfur atom necessary for the dihydrobenzothiophene core. The methoxy group serves as a protected form of the final hydroxyl group.
Step 2: Alkylation of the Thiophenol The thiophenol intermediate is then alkylated with a reagent that will introduce the carbon backbone of the ethyl acetate side chain.
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Reaction: S-alkylation of the thiophenol with an appropriate electrophile, such as ethyl 4-bromocrotonate.
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Conditions: A mild base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Rationale: This step builds the necessary carbon skeleton and introduces the ester functionality early in the synthesis.
Step 3: Intramolecular Cyclization This is the key ring-forming step to create the dihydrobenzothiophene core.
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Reaction: An intramolecular Michael addition. The thiophenol attacks the electron-deficient double bond of the crotonate moiety.
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Conditions: The reaction can be promoted by a stronger base or by heating.
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Rationale: This is a reliable method for forming five-membered heterocyclic rings. The regioselectivity is controlled by the positions of the thiol and the activating group on the benzene ring.
Step 4: Deprotection The final step is the deprotection of the hydroxyl group.
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Reaction: Cleavage of the methyl ether.
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Conditions: A strong Lewis acid like boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM).[9]
-
Purification: The final product would be purified using column chromatography on silica gel.
Caption: Proposed synthetic workflow for the target compound.
Predicted Analytical and Spectral Data
¹H NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 400 MHz)
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Aromatic Protons (3H): Three signals expected in the range of δ 6.5-7.2 ppm. The proton ortho to the hydroxyl group would likely be the most upfield.
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Ethyl Ester Group (5H): A quartet around δ 4.1-4.2 ppm (O-CH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).
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Dihydrothiophene Protons (3H): Complex multiplets expected between δ 3.0-4.0 ppm, corresponding to the diastereotopic protons at C2 and the proton at C3.
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Phenolic Proton (1H): A broad singlet, which may appear between δ 5.0-8.0 ppm depending on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 100 MHz)
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Carbonyl Carbon (C=O): A signal around δ 170-172 ppm.
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Aromatic Carbons (6C): Signals in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group (C6) would be significantly downfield.
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Ethyl Ester Carbons (2C): Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃).
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Dihydrothiophene Carbons (3C): Aliphatic signals expected between δ 30-50 ppm.
Mass Spectrometry (Predicted)
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Method: Electrospray Ionization (ESI-MS).
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Molecular Ion: Expected [M+H]⁺ at m/z 239.0685 and/or [M+Na]⁺ at m/z 261.0505.
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Key Fragmentation Pattern: A characteristic loss of the ethoxy group (-45 Da) or the entire ethyl acetate side chain.
Potential Applications in Drug Discovery
The structural motif of 6-hydroxy-dihydrobenzo[b]thiophene is a cornerstone of several important pharmaceutical agents, making this molecule a highly valuable intermediate or lead compound.
Intermediate for Selective Estrogen Receptor Modulators (SERMs)
The most direct application is in the synthesis of SERMs. The compound Raloxifene, a widely used drug for osteoporosis and breast cancer prevention, features a 6-hydroxybenzo[b]thiophene core.[1][2] The title compound serves as a precursor to this core structure, with the ethyl acetate group providing a handle for further chemical modification to introduce the side chains necessary for receptor binding and modulation.[1]
Scaffold for Novel Biologically Active Agents
The benzothiophene nucleus is considered a "privileged scaffold" due to its presence in numerous compounds with diverse biological activities.[3][13] Research has demonstrated that derivatives of this core can act as:
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Anticancer Agents: By targeting various pathways, including RhoA/ROCK.[14]
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Anti-inflammatory Agents: By inhibiting key enzymes in inflammatory cascades.[15]
-
Antimicrobial and Antifungal Agents: Demonstrating broad-spectrum activity.[4][15]
The combination of the benzothiophene core with the phenolic hydroxyl group and the ester side chain in Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate provides a rich platform for developing new therapeutic agents through structure-activity relationship (SAR) studies.[4]
Conclusion
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a molecule of significant synthetic and medicinal potential. While detailed experimental data on the compound itself is limited, its structural relationship to established pharmaceuticals provides a strong basis for its importance. The proposed synthetic pathway offers a viable route for its preparation, and its predicted analytical characteristics provide a benchmark for its identification and characterization. For researchers in drug discovery, this compound represents a valuable starting point for the development of next-generation SERMs and other novel therapeutics leveraging the versatile benzothiophene scaffold.
References
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